molecular formula C22H19ClN2O B1586781 5-Chloro-1,3,3-trimethylspiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine] CAS No. 27333-50-2

5-Chloro-1,3,3-trimethylspiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine]

Cat. No.: B1586781
CAS No.: 27333-50-2
M. Wt: 362.8 g/mol
InChI Key: VODQUQTUKIYWSU-UHFFFAOYSA-N
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Description

5-Chloro-1,3,3-trimethylspiro[indoline-2,3’-naphtho[2,1-b][1,4]oxazine] is a complex organic compound known for its unique spiro structure, which integrates an indoline and a naphtho-oxazine moiety. This compound is notable for its photochromic properties, meaning it can change color when exposed to light, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,3,3-trimethylspiro[indoline-2,3’-naphtho[2,1-b][1,4]oxazine] typically involves a multi-step process:

    Formation of the Indoline Moiety: The initial step often involves the synthesis of the indoline precursor. This can be achieved through the reduction of indole derivatives using reducing agents like sodium borohydride.

    Spirocyclization: The indoline derivative is then subjected to spirocyclization with a naphthoquinone derivative. This step usually requires acidic conditions and a catalyst to facilitate the cyclization process.

    Chlorination: The final step involves the introduction of the chlorine atom at the 5-position of the indoline ring. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are meticulously controlled to prevent side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can convert the naphtho-oxazine ring into more reduced forms, potentially altering its photochromic properties.

    Substitution: The chlorine atom at the 5-position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the chlorine atom.

Major Products

The major products of these reactions include oxindole derivatives, reduced naphtho-oxazine compounds, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-Chloro-1,3,3-trimethylspiro[indoline-2,3’-naphtho[2,1-b][1,4]oxazine] is used as a photochromic dye in the study of light-induced molecular changes. Its ability to switch between different forms under light exposure makes it a valuable tool in photochemistry.

Biology

In biological research, this compound is explored for its potential as a molecular probe. Its photochromic properties allow researchers to track and visualize biological processes in real-time under a microscope.

Medicine

The compound’s unique structure and reactivity are being investigated for potential therapeutic applications, including as a photosensitizer in photodynamic therapy for cancer treatment.

Industry

Industrially, it is used in the production of photochromic lenses and smart windows

Mechanism of Action

The photochromic behavior of 5-Chloro-1,3,3-trimethylspiro[indoline-2,3’-naphtho[2,1-b][1,4]oxazine] is primarily due to the reversible opening and closing of the oxazine ring. Upon exposure to UV light, the ring opens, leading to a colored form. When the light source is removed, the ring closes, returning the compound to its colorless state. This process involves the absorption of photons, which provides the energy needed for the structural transformation.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indoline-2,3’-naphtho[2,1-b][1,4]oxazine]: Lacks the chlorine atom, resulting in different reactivity and photochromic properties.

    1,3,3-Trimethylspiro[indoline-2,3’-naphtho[2,1-b][1,4]oxazine]: Similar structure but without the chlorine substitution, affecting its chemical behavior and applications.

Uniqueness

The presence of the chlorine atom in 5-Chloro-1,3,3-trimethylspiro[indoline-2,3’-naphtho[2,1-b][1,4]oxazine] enhances its reactivity, making it more versatile in chemical synthesis. This substitution also influences its photochromic properties, making it more responsive to light compared to its non-chlorinated counterparts.

Properties

IUPAC Name

5'-chloro-1',3',3'-trimethylspiro[benzo[f][1,4]benzoxazine-3,2'-indole]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O/c1-21(2)17-12-15(23)9-10-18(17)25(3)22(21)13-24-20-16-7-5-4-6-14(16)8-11-19(20)26-22/h4-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODQUQTUKIYWSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)Cl)N(C13C=NC4=C(O3)C=CC5=CC=CC=C54)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384698
Record name Photorome II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27333-50-2
Record name Photorome II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-1,3-dihydro-1,3,3-trimethylspiro[2H-indole-2,3'-(3H)naphth[2,1-b](1,4)oxazine]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Chloro-1,3,3-trimethylspiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine]
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5-Chloro-1,3,3-trimethylspiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine]
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5-Chloro-1,3,3-trimethylspiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine]
Reactant of Route 6
5-Chloro-1,3,3-trimethylspiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine]

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